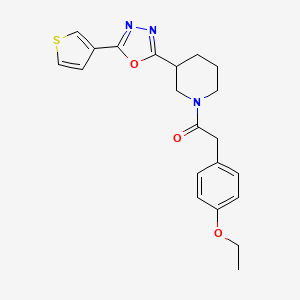

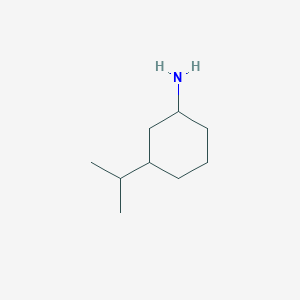

![molecular formula C14H13FN4O B2406610 3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether CAS No. 478039-24-6](/img/structure/B2406610.png)

3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether

Übersicht

Beschreibung

“3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether” is a synthetic compound with the CAS Number: 478039-24-6 . It has a linear formula of C14H13FN4O .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13FN4O/c15-7-1-9-20-12-4-2-11(3-5-12)13-6-8-16-14-17-10-18-19(13)14/h2-6,8,10H,1,7,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The molecular weight of this compound is 272.28 . It is a solid in physical form .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Compounds with the [1,2,4]triazolo [1,5-a]pyrimidine scaffold, which is present in the molecule , have been found to exhibit antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial drugs.

Antiviral Applications

These compounds have also shown antiviral properties . This suggests that they could be used in the development of antiviral drugs, potentially against a wide range of viruses.

Anticancer Applications

The [1,2,4]triazolo [1,5-a]pyrimidine scaffold has been associated with anticancer activity . This means that compounds containing this scaffold, like the one , could potentially be used in cancer treatment.

Antiparasitic Applications

Compounds with the [1,2,4]triazolo [1,5-a]pyrimidine scaffold have been found to exhibit antiparasitic properties . This suggests that they could be used in the treatment of parasitic infections.

Use in Agriculture

The [1,2,4]triazolo [1,5-a]pyrimidine scaffold is present in many important structures in agriculture . This suggests that the compound could potentially be used in agricultural applications, such as in the development of new pesticides or herbicides.

Use in Material Sciences

Compounds with the [1,2,4]triazolo [1,5-a]pyrimidine scaffold have various applications in the material sciences fields . This suggests that the compound could potentially be used in the development of new materials.

Use in the Treatment of Cardiovascular Disorders

Compounds with the [1,2,4]triazolo [1,5-a]pyrimidine scaffold have been utilized in the treatment of cardiovascular disorders . This suggests that the compound could potentially be used in the treatment of such disorders.

Use in the Treatment of Type 2 Diabetes

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a compound with a similar structure, is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus . This suggests that the compound could potentially be used in the treatment of type 2 diabetes.

Safety and Hazards

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated over the decades . Therefore, it can be expected that the study and application of “3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether” may also continue to be a topic of interest in the future.

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s known that the interaction of a compound with its targets often involves binding to specific sites on the target molecules, leading to changes in their function .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Given the potential targets and pathways, it can be inferred that the compound may have effects on immune response, oxygen sensing, and signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O/c15-7-1-9-20-12-4-2-11(3-5-12)13-6-8-16-14-17-10-18-19(13)14/h2-6,8,10H,1,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFKBVTQDZKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327453 | |

| Record name | 7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether | |

CAS RN |

478039-24-6 | |

| Record name | 7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)